N-[2-(4-fluorophenyl)benzotriazol-5-yl]-2-methoxybenzamide
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Overview
Description
N-[2-(4-fluorophenyl)benzotriazol-5-yl]-2-methoxybenzamide is a compound that belongs to the benzotriazole family. Benzotriazoles are known for their stability and versatility in various chemical reactions. This particular compound is characterized by the presence of a fluorophenyl group and a methoxybenzamide moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-fluorophenyl)benzotriazol-5-yl]-2-methoxybenzamide typically involves the reaction of 4-fluoroaniline with benzotriazole under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-fluorophenyl)benzotriazol-5-yl]-2-methoxybenzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
N-[2-(4-fluorophenyl)benzotriazol-5-yl]-2-methoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-fluorophenyl)benzotriazol-5-yl]-2-methoxybenzamide involves its interaction with specific molecular targets. The fluorophenyl group and benzotriazole moiety play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-3-methoxybenzamide
- N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]-4-isobutoxybenzamide
Uniqueness
N-[2-(4-fluorophenyl)benzotriazol-5-yl]-2-methoxybenzamide is unique due to its specific combination of a fluorophenyl group and a methoxybenzamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)benzotriazol-5-yl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN4O2/c1-27-19-5-3-2-4-16(19)20(26)22-14-8-11-17-18(12-14)24-25(23-17)15-9-6-13(21)7-10-15/h2-12H,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CARFCGNVQWQRLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC3=NN(N=C3C=C2)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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